molecular formula C8H10N2O B6206252 3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine CAS No. 2149924-99-0

3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine

Cat. No.: B6206252
CAS No.: 2149924-99-0
M. Wt: 150.2
InChI Key:
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Description

3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of the oxazole ring and the spiro[2.2]pentane moiety makes this compound interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the spirocyclic structure. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although specific industrial methods are not widely documented .

Chemical Reactions Analysis

3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-{spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine include other spirocyclic oxazoles and amines. These compounds share structural features but may differ in their chemical reactivity and biological activity. The unique combination of the spiro[2.2]pentane moiety and the oxazole ring in this compound distinguishes it from other similar compounds .

Properties

CAS No.

2149924-99-0

Molecular Formula

C8H10N2O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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